Cas no 2382539-60-6 ((3S,4S)-4-(tert-butoxy)-3-{(9H-fluoren-9-ylmethoxy)carbonylamino}pentanoic acid)
L'(3S,4S)-4-(tert-butoxy)-3-{(9H-fluoren-9-ylmethoxy)carbonylamino}pentanoic acid è un composto chirale utilizzato nella sintesi peptidica e nella chimica farmaceutica. La sua struttura contiene un gruppo protettore Fmoc (9-fluorenilmetossicarbonile) per l'ammina e un gruppo terz-butossile per la protezione dell'idrossile, garantendo stabilità durante le reazioni di accoppiamento. La configurazione stereochimica (3S,4S) lo rende prezioso per la sintesi di peptidi con specificità stereoselettiva. La presenza del gruppo carbossilico libero permette ulteriori modifiche strutturali. Questo derivato è particolarmente utile nella produzione di farmaci e nella ricerca di composti bioattivi, grazie alla sua purezza ottica e alla versatilità nelle reazioni di protezione e deprotezione.

2382539-60-6 structure
Nome del prodotto:(3S,4S)-4-(tert-butoxy)-3-{(9H-fluoren-9-ylmethoxy)carbonylamino}pentanoic acid
(3S,4S)-4-(tert-butoxy)-3-{(9H-fluoren-9-ylmethoxy)carbonylamino}pentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,4S)-4-(tert-butoxy)-3-{(9H-fluoren-9-ylmethoxy)carbonylamino}pentanoic acid
- (3S,4S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- 1217837-63-2
- AKOS015948863
- (3S,4S)-4-(TERT-BUTOXY)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PENTANOIC ACID
- 2382539-60-6
- EN300-1609185
- (3S,4S)-4-TERT-BUTOXY-3-(FMOC-AMINO)PENTANOIC ACID
- rel-(3S,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)pentanoicacid
- Fmoc-O-tert-butyl-D-beta-homothreonine
- (3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid
- rel-(3S,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)pentanoic acid
- MFCD22371794
- E70889
-
- Inchi: 1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1
- Chiave InChI: UFJMOCVIPRJMLW-BTYIYWSLSA-N
- Sorrisi: C(O)(=O)C[C@H](NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)[C@@H](OC(C)(C)C)C
Proprietà calcolate
- Massa esatta: 411.20457303g/mol
- Massa monoisotopica: 411.20457303g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 9
- Complessità: 579
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 84.9Ų
Proprietà sperimentali
- Densità: 1.180±0.06 g/cm3(Predicted)
- Punto di ebollizione: 602.3±55.0 °C(Predicted)
- pka: 4.21±0.10(Predicted)
(3S,4S)-4-(tert-butoxy)-3-{(9H-fluoren-9-ylmethoxy)carbonylamino}pentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1609185-0.5g |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 0.5g |
$1563.0 | 2023-05-23 | ||
Enamine | EN300-1609185-2.5g |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 2.5g |
$3191.0 | 2023-05-23 | ||
Enamine | EN300-1609185-5.0g |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 5g |
$4722.0 | 2023-05-23 | ||
Enamine | EN300-1609185-0.05g |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 0.05g |
$1368.0 | 2023-05-23 | ||
Enamine | EN300-1609185-10000mg |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 10000mg |
$9177.0 | 2023-09-23 | ||
Enamine | EN300-1609185-500mg |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 500mg |
$2049.0 | 2023-09-23 | ||
Enamine | EN300-1609185-2500mg |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 2500mg |
$4183.0 | 2023-09-23 | ||
Enamine | EN300-1609185-0.1g |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 0.1g |
$1433.0 | 2023-05-23 | ||
Enamine | EN300-1609185-1.0g |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 1g |
$1629.0 | 2023-05-23 | ||
Enamine | EN300-1609185-5000mg |
(3S,4S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid |
2382539-60-6 | 5000mg |
$6190.0 | 2023-09-23 |
(3S,4S)-4-(tert-butoxy)-3-{(9H-fluoren-9-ylmethoxy)carbonylamino}pentanoic acid Letteratura correlata
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
2382539-60-6 ((3S,4S)-4-(tert-butoxy)-3-{(9H-fluoren-9-ylmethoxy)carbonylamino}pentanoic acid) Prodotti correlati
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
